2-Carboxy-D-arabinitol
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Overview
Description
2-carboxy-D-arabinitol is the 2-carboxy derivative of D-arabinitol. It derives from a D-arabinitol. It is a conjugate acid of a 2-carboxylato-D-arabinitol(1-).
Scientific Research Applications
Enzymatic Properties and Reactions
- 2-Carboxy-D-arabinitol is involved in the enzymatic process of ribulose 1,5-bisphosphate carboxylase/oxygenase. An enzyme from French bean leaves was identified to hydrolyze 2-carboxy-D-arabinitol 1-phosphate, revealing its role in plant metabolic processes (Kingston-Smith et al., 1992).
- The compound acts as a transition-state analogue in the interaction with ribulosebisphosphate carboxylase/oxygenase, exhibiting competitive inhibition, indicating its significance in enzyme regulation and metabolic pathways (Pierce et al., 1980).
Synthesis and Purification
- The synthesis and purification of 2'-carboxy-D-arabinitol 1-phosphate, a natural inhibitor of ribulose 1,5-bisphosphate carboxylase, were investigated, providing insights into the production and isolation of this biochemically significant compound (Gutteridge et al., 1989).
Inhibition Properties
- 2-Carboxy-D-arabinitol exhibits strong inhibition properties on ribulose 1,5-bisphosphate carboxylase/oxygenase, acting as a potent inhibitor, which is crucial for understanding its regulatory role in enzymatic activities (Schloss, 1988).
Role in Photosynthesis
- The compound is synthesized in plants and plays a role in the photosynthetic process. Studies in French bean Phaseolus vulgaris showed incorporation of carbon from photosynthetic products into 2-carboxyarabinitol-1-phosphate (Andralojc et al., 1994).
Phosphotransferase Activity
- Research on Phaseolus vulgaris leaves indicated that 2-carboxy-D-arabinitol 1-phosphate can be involved in phosphate exchange reactions, highlighting its role in plant biochemistry (Andralojc et al., 1996).
Diagnostic Applications
- D-Arabinitol, a related compound, has been studied as a metabolite in serum for diagnostic purposes, especially in invasive candidiasis, showing the potential medical applications of compounds related to 2-Carboxy-D-arabinitol (Bernard et al., 1981; Roboz et al., 1980).
Rubisco Regulation
- 2-carboxy-D-arabinitol-1-phosphate's binding to Rubisco is influenced by SO42− ions, suggesting a regulatory mechanism for Rubisco activity in plants (Parry et al., 1997).
Biochemical Analysis
- Advanced biochemical studies, such as x-ray studies, have been conducted on complexes involving 2-C-carboxy-D-arabinitol and enzymes like ribulose 1,5-bisphosphate carboxylase/oxygenase (Andersson et al., 1983).
Medical Diagnostics
- D-Arabinitol is a significant marker in the diagnosis of invasive candidiasis, showcasing the importance of arabinitol derivatives in medical diagnostics (Christensson et al., 1999).
Metabolic Inhibitor Properties
- 2-Carboxy-d-arabinitol acts as an inhibitor for ribulose 1,5-bisphosphate carboxylase/oxygenase, revealing its role as a metabolic inhibitor in plants (Servaites, 1990).
properties
Product Name |
2-Carboxy-D-arabinitol |
---|---|
Molecular Formula |
C6H12O7 |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
(2R,3R,4R)-2,3,4,5-tetrahydroxy-2-(hydroxymethyl)pentanoic acid |
InChI |
InChI=1S/C6H12O7/c7-1-3(9)4(10)6(13,2-8)5(11)12/h3-4,7-10,13H,1-2H2,(H,11,12)/t3-,4-,6-/m1/s1 |
InChI Key |
XONDRGRALZTVKD-ZMIZWQJLSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@](CO)(C(=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(CO)(C(=O)O)O)O)O)O |
synonyms |
2-carboxy-D-arabinitol 2-carboxyarabinitol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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